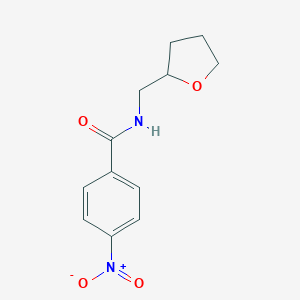

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-nitro-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDAIXFZQZFHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via 4-Nitrobenzoyl Chloride

The most widely documented method involves:

-

Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid.

-

Amidation with tetrahydrofurfurylamine (tetrahydrofuran-2-ylmethylamine).

Preparation of 4-Nitrobenzoyl Chloride

The patent CN105732391A describes an optimized phase-transfer-catalyzed reaction using 4-nitrobenzoic acid and thionyl chloride (SOCl₂) in the presence of pyridine (0.01–0.5% w/w). Key conditions include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar ratio (acid:SOCl₂) | 1:3 | Maximizes conversion (98%) |

| Temperature | 90°C | Prevents side reactions |

| Reaction time | 12 hours | Ensures complete chlorination |

This method avoids traditional solvent-based systems, reducing waste and improving scalability. The phase-transfer catalyst facilitates chloride ion exchange, accelerating the reaction.

Amidation with Tetrahydrofurfurylamine

As demonstrated in obeticholic acid impurity synthesis, 4-nitrobenzoyl chloride reacts with amines under Schotten-Baumann conditions. For 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide:

-

Base selection : N,N-Diisopropylethylamine (DIPEA) or pyridine neutralizes HCl, driving the reaction forward.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) prevents hydrolysis of the acid chloride.

-

Stoichiometry : A 1:1.1 molar ratio (acid chloride:amine) minimizes unreacted starting material.

The reaction typically achieves 85–90% yield before purification.

Alternative One-Pot Strategies

Catalytic Nitrene Insertion (Theoretical Approach)

A study on benzodiazepine synthesis suggests potential for nitrene-mediated C–N bond formation. While untested for this substrate, molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) triflate [Cu(CF₃SO₃)₂] could theoretically mediate direct amidation between 4-nitrobenzoic acid and tetrahydrofurfurylamine. However, nitro group reduction to amine intermediates remains a risk.

Purification and Characterization

Recrystallization Techniques

Sigma-Aldrich’s product (95% purity) implies recrystallization from ethyl acetate/heptane mixtures, a method validated in steroid derivative purification. Optimal ratios:

Spectroscopic Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Reduction: 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and tetrahydrofuran-2-ylmethylamine.

Scientific Research Applications

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran-2-ylmethyl moiety may enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (NTB)

- Structure : Features a thiazole ring instead of THF.

- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 5-nitrothiazol-2-amine .

- Bioactivity: Exhibits potent inhibition of Trypanosoma cruzi and Leishmania mexicana (IC₅₀ = 1.2–3.5 μM), outperforming nitazoxanide .

- Key Data: IR: ν(NO) at 1348–1539 cm⁻¹, ν(C=O) at 1680 cm⁻¹ . Molecular Weight: 295.01 g/mol .

4-Nitro-N-(pyridin-2-yl)benzamide

- Structure : Pyridine substituent at the amide nitrogen.

- Synthesis: Reacting 4-nitrobenzoyl chloride with 2-aminopyridine.

4-Nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide

- Structure: Quinoxaline-linked phenyl group.

- Molecular Weight : 370.37 g/mol.

- Applications: Potential use in drug discovery due to quinoxaline’s pharmacological relevance .

Analogues with Aromatic/Electron-Withdrawing Groups

4-Bromo-N-(2-nitrophenyl)benzamide

2-Nitro-N-(4-nitrophenyl)benzamide

- Structure : Dual nitro groups on both benzene rings.

- Crystal Data: Orthorhombic space group P2₁2₁2₁; intramolecular C–H···O hydrogen bonding stabilizes a non-planar conformation .

Bioactive Analogues with Documented Activities

4-Nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Structure : Bulky diphenylethyl group.

- Synthesis : Validated by HRMS and NMR .

- Applications : Explored for sodium channel modulation but lacks specific bioactivity data .

Physicochemical and Spectral Comparisons

Biological Activity

4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a nitro group, a benzamide moiety, and a tetrahydrofuran side chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound has the following chemical characteristics:

- Molecular Formula : C_{12}H_{14}N_{2}O_{3}

- Molecular Weight : 234.25 g/mol

The presence of the nitro group and the tetrahydrofuran moiety contributes to its reactivity and potential biological effects. The nitro group can undergo bioreduction to form reactive intermediates, while the tetrahydrofuran side chain may enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes. Studies indicate that structural modifications can significantly impact inhibition potency, with IC50 values varying based on substituent positions on the aromatic ring .

- Protein-Ligand Interactions : The tetrahydrofuran moiety may facilitate stronger interactions with protein targets, enhancing specificity and efficacy in biological assays.

- Cellular Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induces apoptosis |

| U-937 (monocytic leukemia) | 10.38 | Cytotoxic effects observed |

| CEM-13 (leukemia) | <5 | Strong growth inhibition |

These findings indicate that the compound has significant cytotoxic effects, particularly in breast cancer and leukemia cell lines.

Comparative Analysis

When compared to similar compounds within the nitrobenzamide class, such as 4-nitro-N-(2-pyridinyl)benzamide and 4-nitro-N-(phenyl)benzamide, this compound shows enhanced selectivity and potency due to its unique structural features. The presence of the tetrahydrofuran group appears to confer additional stability and binding affinity.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on NNMT Inhibition : A study demonstrated that modifications at the para position of similar nitrobenzamides significantly increased their inhibitory activity against NNMT, suggesting that strategic structural changes can optimize pharmacological properties .

- Apoptosis Induction in Cancer Cells : Another investigation revealed that derivatives of benzamides could effectively induce apoptosis in MCF-7 cells through caspase activation pathways, indicating potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.